6-Amino-2-oxohexanoic acid
Overview
Description
6-Amino-2-oxohexanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of hexanoic acid, featuring an amino group at the sixth position and a keto group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 6-amino-2-oxohexanoic acid involves the enzymatic oxidation of 6-aminohexanoic acid. This process utilizes an enzyme that oxidizes ω-amino compounds, such as the enzyme from the Phialemonium species . The reaction is typically carried out at 30°C in a 0.1 M potassium phosphate buffer with a pH of 7.0, using 0.3 units of the enzyme and 20 units of catalase to achieve a 100% yield .
Industrial Production Methods: Industrial production of this compound can also be achieved through chemical synthesis. One method involves the ring-opening hydrolysis of caprolactam, followed by oxidation using safe catalysts . This method is preferred due to its cost-effectiveness and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The keto group can be reduced to form hydroxy derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of 6-oxohexanoic acid.
Reduction: Formation of 6-amino-2-hydroxyhexanoic acid.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
6-Amino-2-oxohexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 6-amino-2-oxohexanoic acid involves its interaction with specific enzymes and molecular targets. It acts as an inhibitor for enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin . This inhibition is crucial in regulating processes like fibrinolysis, making it effective in treating certain bleeding disorders.
Comparison with Similar Compounds
6-Aminohexanoic acid: Similar structure but lacks the keto group.
2-Oxohexanoic acid: Similar structure but lacks the amino group.
6-Amino-2-hydroxyhexanoic acid: Similar structure but has a hydroxy group instead of a keto group.
Uniqueness: 6-Amino-2-oxohexanoic acid is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
6-amino-2-oxohexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-4-2-1-3-5(8)6(9)10/h1-4,7H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWENQMVPLJAMAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311368 | |
Record name | 6-Amino-2-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Keto-6-aminocaproate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012151 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10606-14-1 | |
Record name | 6-Amino-2-oxohexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10606-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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